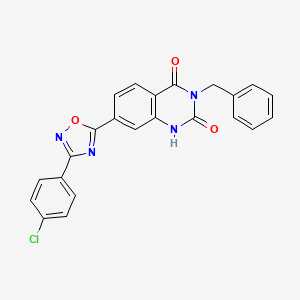
3-benzyl-7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-benzyl-7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione" is a derivative that combines the quinazolinone and oxadiazole moieties, which are known for their extensive biological activities, particularly in cancer research. The quinazolinone core is a frequent scaffold in medicinal chemistry due to its presence in various compounds with significant therapeutic potential. Similarly, oxadiazoles are recognized for their pharmacological properties, including anticancer activity .
Synthesis Analysis
The synthesis of quinazolinone-oxadiazole derivatives involves a multi-step reaction procedure. Initially, 3-amino-4(3H) quinazolinone derivatives are reacted with chloroacetyl chloride in dichloromethane/triethylamine to yield 2-chloro-N-(4-oxo-2-quinazolin3(3H)-yl) acetamide intermediates. These intermediates are then treated with 5-(4-chlorophenyl) 1,3,4-oxadiazole-2-thiol in dry acetone and potassium carbonate to produce the final coupled derivatives .
Molecular Structure Analysis
Although the specific molecular structure of "3-benzyl-7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione" is not detailed in the provided papers, similar compounds have been studied. For instance, benzo[h]pyrazolo[3,4-b]quinoline derivatives exhibit weak intermolecular interactions such as C-H...O hydrogen bonds and pi-pi stacking interactions, which can influence the compound's supramolecular structure and potentially its biological activity .
Chemical Reactions Analysis
The chemical reactivity of quinazolinone and oxadiazole derivatives can be inferred from the synthesis methods and the reactions they undergo. For example, the reaction of 2-aminobenzohydrazides with Schiff bases followed by KMnO4 oxidation leads to the formation of related quinazolinone and oxadiazole compounds . These reactions highlight the versatility and reactivity of these scaffolds in creating diverse derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not explicitly provided in the papers. However, the properties of similar compounds suggest that the introduction of different substituents can significantly affect these properties and the biological activity of the compounds. For example, the introduction of a propyl moiety on the C2 of the quinazolinone ring has been shown to improve cytotoxic activity against cancer cell lines . This suggests that the physical and chemical properties of these derivatives can be fine-tuned to enhance their biological efficacy.
科学的研究の応用
Hypotensive Agents
- Quinazoline diones, similar in structure to the specified compound, have been studied for their hypotensive activities. Certain substitutions on these compounds showed significant activity in relaxing blood vessels, with some compounds being more potent than standard drugs like papaverine (Eguchi et al., 1991).
Antitumor and Cytotoxic Activities
- Derivatives of quinazoline-2,4(1H,3H)-diones have been synthesized and evaluated for their antitumor properties. Certain derivatives showed significant inhibition of the in vitro growth of various human tumor cell lines (Zhou et al., 2013).
- Novel quinazolinone derivatives have been synthesized and exhibited cytotoxic activity against specific cancer cell lines, highlighting the potential of these compounds in cancer therapy (Poorirani et al., 2018).
Antimicrobial Activity
- Some derivatives of quinazoline-4(3H)-ones have been synthesized and screened for antibacterial and antifungal activities, showing promising results against various pathogens (Gupta et al., 2008).
Receptor Antagonism
- 3-hydroxy-quinazoline-2,4-dione derivatives have been shown to be selective antagonists for Gly/NMDA and AMPA receptors, suggesting their potential in neurological applications (Colotta et al., 2004).
Synthesis and Reactivity
- The reactivity of similar quinazoline diones has been explored, leading to the formation of new molecular rearrangements and derivatives, which is crucial for the development of new pharmaceuticals (Klásek et al., 2020).
Organic Semiconductors
- Quinones, including those related to the specified compound, have been used in organic field-effect transistors, demonstrating their potential in electronic applications due to their high electron affinity (Mamada et al., 2010).
特性
IUPAC Name |
3-benzyl-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN4O3/c24-17-9-6-15(7-10-17)20-26-21(31-27-20)16-8-11-18-19(12-16)25-23(30)28(22(18)29)13-14-4-2-1-3-5-14/h1-12H,13H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYQWJKWXULCEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2552573.png)
![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2552574.png)
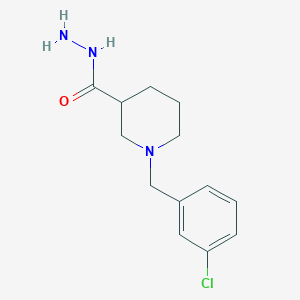
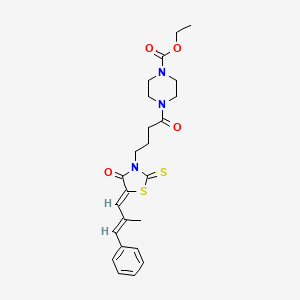
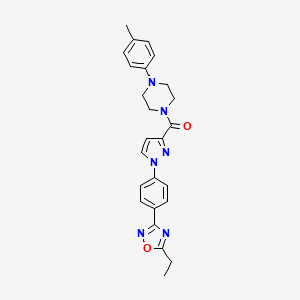
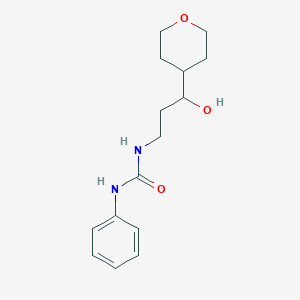
![2-Cyclopropyl-5-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2552581.png)


![(4Z)-4-[(3,4-Dimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2552588.png)
![tert-Butyl 2-bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine-5-carboxylate](/img/structure/B2552589.png)
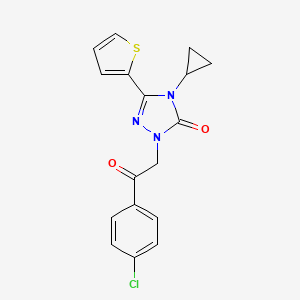

![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-phenylethyl]acetamide](/img/structure/B2552594.png)